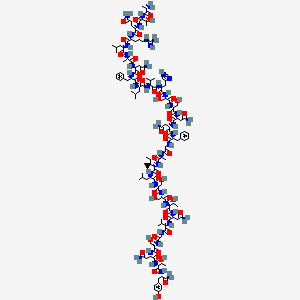
Amylin (8-37) (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amylin (8-37) (human) is a peptide fragment of amylin with the first seven amino acids removed, including the disulfide bridge . It selectively inhibits insulin-stimulated glucose utilization and glycogen deposition in muscle . Amylin (8-37) increases whole-body and muscle insulin sensitivity and consistently reduces basal insulin levels in normal and hGH-induced insulin-resistant rats . It also elicits a significant alteration of in-vivo lipid metabolism .
Synthesis Analysis
The synthesis of the 37 residue polypeptide human amylin uses microwave-enhanced solid phase peptide chemistry . An optimized protocol used only a single pseudoproline derivative, a chemically pure resin, and single couplings of all amino acids to deliver non-oxidized amylin in high yield . The crude peptide is then oxidized to form the disulfide bond .Molecular Structure Analysis
Amylin (8-37) (human) has a duplex folding structure in its assembly, which forms a hairpin structure . The sequence matching between the central (20–29) and C-terminal (30–37) regions, at intra and inter-molecular levels, helps stabilize the secondary structure and facilitates intermolecular interactions .Chemical Reactions Analysis
Amylin (8-37) (human) induces the formation of polymorphic fibrils containing coiled and laterally-associated sheet structures . It is cytotoxic to RINm5F islet β-cells in vitro when used at a concentration of 25 µM, an effect that is inversely correlated with mature fibril content .Physical And Chemical Properties Analysis
Amylin (8-37) (human) has a molecular weight of 3184.43 and a molecular formula of C138H215N41O46 . It is a peptide fragment of amylin with the first seven amino acids removed, including the disulfide bridge .科学研究应用
胰岛β细胞中的作用
淀粉样蛋白,一种由37个氨基酸组成的肽类激素,在响应营养物质(包括葡萄糖、脂类或氨基酸)时释放 . 它与胰岛素一起储存在胰岛β细胞中并与胰岛素一起分泌 . 淀粉样蛋白在控制血糖水平方面起着至关重要的作用 . 但是,人淀粉样蛋白会聚集成聚集体,而人淀粉样蛋白寡聚体会导致膜破坏、内质网(ER)应激和线粒体损伤 . 人淀粉样蛋白寡聚体对胰岛β细胞的这种细胞毒性会导致糖尿病 .
2. 胰岛β细胞的细胞毒性和保护 人淀粉样蛋白寡聚体对胰岛β细胞的细胞毒性会导致糖尿病 . 因此,保护胰岛β细胞免受细胞毒性淀粉样蛋白的侵害至关重要 . 小分子,包括β-折叠破坏肽、化学伴侣和折叠体,抑制并解聚人淀粉样蛋白形成的淀粉样蛋白 . 这些小分子表明它们可能在治疗糖尿病中发挥作用 .
在葡萄糖稳态中的作用
作用机制
Target of Action
Amylin (8-37) (human) is a peptide fragment of amylin with the first seven amino acids removed, including the disulphide bridge . It acts as an antagonist at the amylin receptors . Amylin receptors are multisubunit G protein–coupled receptors resulting from the coexpression of a core receptor protein with receptor activity–modifying proteins .
Mode of Action
Amylin (8-37) (human) inhibits osteoblast proliferation induced by full-length human amylin . It has no agonist activity at amylin receptors , indicating that it prevents the activation of these receptors by amylin.
Biochemical Pathways
Amylin (8-37) (human) affects the internalization pathways of amylin monomers and its cytotoxic oligomers in pancreatic cells . At later times (24 hours), when their concentration drops to sub-µM range, human amylin monomers change their internalization pathway from dynamin-independent macropinocytosis to clathrin-dependent endocytosis .
Pharmacokinetics
It is known that amylin, the parent compound, is primarily synthesized in the pancreatic islet β-cells . It is co-synthesized and co-secreted with insulin by pancreatic β-cells in response to nutrient stimuli .
Result of Action
The primary result of the action of Amylin (8-37) (human) is the inhibition of osteoblast proliferation induced by full-length human amylin . This suggests that it may have a role in modulating bone metabolism.
Action Environment
Amylin (8-37) (human) acts in the environment of the body’s cells, particularly the pancreatic islet β-cells where amylin is synthesized . The action of Amylin (8-37) (human) may be influenced by various factors such as the presence of other hormones, the nutritional status of the body, and the overall health status of the individual.
安全和危害
生化分析
Biochemical Properties
Amylin (8-37) (human) interacts with the amylin receptor, inhibiting the proliferation of osteoblasts induced by full-length human amylin . It does not exhibit agonist activity at amylin receptors . The peptide forms polymorphic fibrils containing coiled and laterally-associated sheet structures .
Cellular Effects
Amylin (8-37) (human) has been shown to have direct vasodilator effects in the isolated mesenteric resistance artery of the rat . It also forms aggregates under insulin deficiency metabolic conditions, a pathological hallmark of type II diabetes mellitus .
Molecular Mechanism
Amylin (8-37) (human) acts as an antagonist at the amylin receptor . It inhibits osteoblast proliferation induced by full-length human amylin and does not exhibit agonist activity at amylin receptors . The peptide forms polymorphic fibrils containing coiled and laterally-associated sheet structures .
Temporal Effects in Laboratory Settings
Amylin (8-37) (human) induces the formation of polymorphic fibrils containing coiled and laterally-associated sheet structures . It is cytotoxic to RINm5F islet β-cells in vitro when used at a concentration of 25 µM, an effect that is inversely correlated with mature fibril content .
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C138H216N42O45/c1-19-65(12)106(134(222)168-81(40-61(4)5)118(206)171-93(56-183)130(218)174-95(58-185)131(219)180-109(71(18)188)137(225)170-90(50-101(145)195)125(213)175-104(63(8)9)132(220)152-53-103(197)156-91(54-181)127(215)167-89(49-100(144)194)126(214)179-108(70(17)187)136(224)159-79(110(146)198)42-74-32-34-76(189)35-33-74)177-113(201)67(14)154-102(196)52-151-114(202)83(43-72-27-22-20-23-28-72)163-122(210)87(47-98(142)192)165-123(211)88(48-99(143)193)166-128(216)92(55-182)173-129(217)94(57-184)172-120(208)85(45-75-51-149-59-153-75)169-133(221)105(64(10)11)176-124(212)82(41-62(6)7)162-119(207)84(44-73-29-24-21-25-30-73)164-121(209)86(46-97(141)191)160-112(200)68(15)155-117(205)80(39-60(2)3)161-115(203)77(31-26-38-150-138(147)148)157-116(204)78(36-37-96(140)190)158-135(223)107(69(16)186)178-111(199)66(13)139/h20-25,27-30,32-35,51,59-71,77-95,104-109,181-189H,19,26,31,36-50,52-58,139H2,1-18H3,(H2,140,190)(H2,141,191)(H2,142,192)(H2,143,193)(H2,144,194)(H2,145,195)(H2,146,198)(H,149,153)(H,151,202)(H,152,220)(H,154,196)(H,155,205)(H,156,197)(H,157,204)(H,158,223)(H,159,224)(H,160,200)(H,161,203)(H,162,207)(H,163,210)(H,164,209)(H,165,211)(H,166,216)(H,167,215)(H,168,222)(H,169,221)(H,170,225)(H,171,206)(H,172,208)(H,173,217)(H,174,218)(H,175,213)(H,176,212)(H,177,201)(H,178,199)(H,179,214)(H,180,219)(H4,147,148,150)/t65-,66-,67-,68-,69+,70+,71+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,104-,105-,106-,107-,108-,109-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFZUAVBRVNJDZ-AWNVCVQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H216N42O45 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3183.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Cyclopropa[cd]pentalene, 1,2-dichloro-1,2,2a,2b,4a,4b-hexahydro-, (1-alpha-,2-ba-,2a-ba-,2b-ba-,4a-b](/img/no-structure.png)
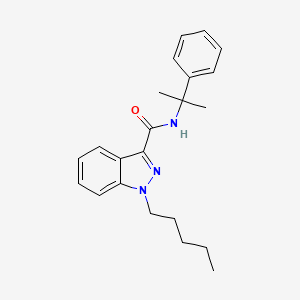
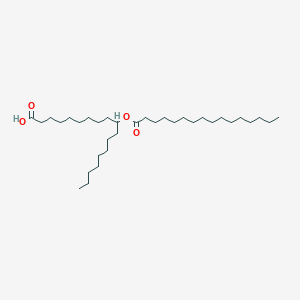
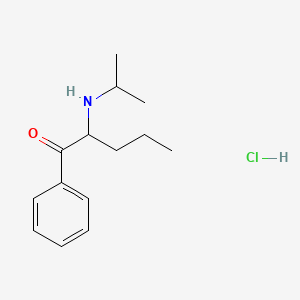
![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)

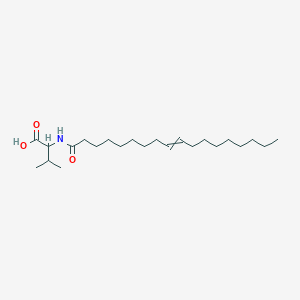


![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)